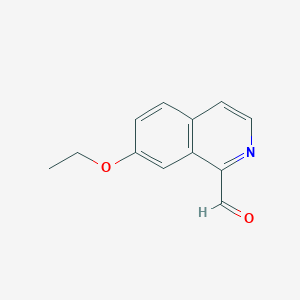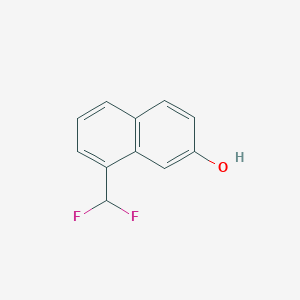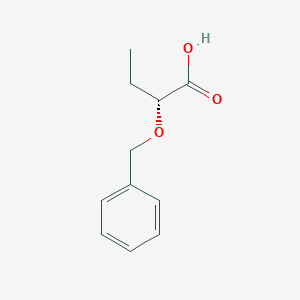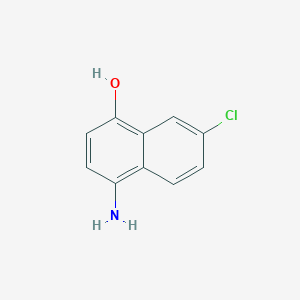
N-(butan-2-yl)-4-propylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-4-propylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a butan-2-yl group and a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: Starting with a cyclohexanone derivative, the ring is functionalized to introduce the necessary substituents.
Introduction of the Butan-2-yl Group: This can be achieved through a Grignard reaction, where butan-2-yl magnesium bromide reacts with the cyclohexanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
Oxidation: N-(butan-2-yl)-4-propylcyclohexan-1-amine can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while reduction could produce various secondary amines.
科学的研究の応用
Chemistry
In chemistry, N-(butan-2-yl)-4-propylcyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclohexane derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism by which N-(butan-2-yl)-4-propylcyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclohexane ring and the substituents can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes.
類似化合物との比較
Similar Compounds
- N-(butan-2-yl)-4-methylcyclohexan-1-amine
- N-(butan-2-yl)-4-ethylcyclohexan-1-amine
- N-(butan-2-yl)-4-isopropylcyclohexan-1-amine
Uniqueness
N-(butan-2-yl)-4-propylcyclohexan-1-amine is unique due to the specific combination of the butan-2-yl and propyl groups on the cyclohexane ring. This combination can result in distinct chemical and physical properties, such as solubility, reactivity, and biological activity, differentiating it from other similar compounds.
特性
分子式 |
C13H27N |
|---|---|
分子量 |
197.36 g/mol |
IUPAC名 |
N-butan-2-yl-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-6-12-7-9-13(10-8-12)14-11(3)5-2/h11-14H,4-10H2,1-3H3 |
InChIキー |
DXXDMIRGGSZVGH-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)NC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)




![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)
![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)

